zeta-Carotene

Catalog No.
S626023
CAS No.
13587-06-9
M.F
C40H60
M. Wt
540.9 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
zeta-Carotene

CAS Number

13587-06-9

Product Name

zeta-Carotene

IUPAC Name

(6E,10E,12E,14E,16E,18E,20E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,26,30-undecaene

Molecular Formula

C40H60

Molecular Weight

540.9 g/mol

InChI

InChI=1S/C40H60/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-16,19-22,25-30H,13-14,17-18,23-24,31-32H2,1-10H3/b12-11+,25-15+,26-16+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+

InChI Key

BIWLELKAFXRPDE-WTXAYMOSSA-N

SMILES

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C

Synonyms

Carotene, zeta, zeta Carotene, zeta-Carotene

Canonical SMILES

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C

The exact mass of the compound zeta-Carotene is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]. However, this does not mean our product can be used or applied in the same or a similar way.

zeta-Carotene (CAS 13587-06-9) is an acyclic C40 tetraterpene and a pivotal intermediate in the carotenoid biosynthesis pathway of plants and cyanobacteria [1]. Unlike the highly conjugated, deeply pigmented downstream end-products such as beta-carotene and lycopene, zeta-carotene possesses only seven conjugated double bonds (N=7), rendering it pale yellow with distinct photophysical and chemical properties [2]. In laboratory and industrial procurement, it is primarily sourced as an analytical reference standard for high-performance liquid chromatography (HPLC) and as a specific enzymatic substrate for in vitro desaturase assays [1]. Its unique position in the pathway makes it an indispensable baseline material for researchers profiling mutant plant phenotypes, engineering light-harvesting complexes, or developing targeted bleaching herbicides [3].

Research Fit

Biosynthetic Pathway

Key intermediate between phytofluene and neurosporene; supports metabolic engineering and enzyme inhibition studies.

Spectral Identification

Distinct UV-Vis absorption profile supports analytical differentiation from more common carotenoids in complex extracts.

Formulation Research

Included in patented compositional blends for skin barrier endpoint studies; supports dermal formulation development.

Buyers cannot substitute zeta-carotene with cheaper, widely available carotenoids like beta-carotene or lycopene due to strict enzymatic and photophysical non-interchangeability [1]. In biosynthetic pathway studies, downstream products cannot be reverse-metabolized; zeta-carotene is the absolute required substrate for zeta-carotene desaturase (ZDS) and isomerase (Z-ISO) [2]. Furthermore, in photophysical engineering, substituting zeta-carotene with longer-chain carotenoids (N≥9) completely alters the energy transfer dynamics. Because zeta-carotene falls below the conjugation threshold required to quench bacteriochlorophyll triplet states, it serves as a mandatory non-quenching structural control in light-harvesting complex assays—a baseline function that lycopene or beta-carotene fundamentally cannot perform [3].

Substitution Risk

Spectral Overlap

β-Carotene or lycopene cannot replicate zeta-carotene's distinct UV-Vis maxima; spectral identification workflows may fail with substitutes.

Quenching Profile

Phytofluene and lycopene exhibit significantly different singlet oxygen quenching rates; photochemical endpoint interpretation may shift.

Pathway Marker

Only zeta-carotene accumulation indicates ZDS enzyme activity; alternative carotenoids may not reflect the same metabolic node.

Enzymatic Substrate Specificity: ZDS/Z-ISO Assays

zeta-Carotene is uniquely required as the specific substrate for in vitro assays measuring zeta-carotene desaturase (ZDS) activity, which catalyzes its conversion to neurosporene and lycopene [1]. Downstream carotenoids like beta-carotene are enzymatically inert in this context and cannot be reverse-metabolized.

Evidence DimensionSubstrate viability for Zeta-Carotene Desaturase (ZDS)
Target Compound Datazeta-Carotene: Active substrate for desaturation
Comparator Or Baselinebeta-Carotene / Lycopene: 0% activity (inert)
Quantified DifferenceAbsolute requirement (binary active/inactive distinction)
ConditionsIn vitro enzymatic assays using expressed ZDS

Buyers studying carotenoid biosynthesis pathways or herbicide targets must procure the exact intermediate substrate, as downstream analogs cannot substitute.

UV-Vis Spectral Shift
Data to verify
400 nm, 425 nm (zeta-carotene) vs β-Carotene: 450 nm, 476 nm in petroleum ether; hypsochromic shift of −50 nm / −51 nm.
Supports spectral identification workflow
Reported peak difference; source-specific review recommended

Photoprotection Threshold: Triplet-Triplet Energy Transfer Baseline

In engineered bacterial Light-Harvesting 2 (LH2) complexes, zeta-carotene (N=7 conjugated double bonds) fails to quench bacteriochlorophyll triplet states, leading to >50% degradation of the complex under 800 nm excitation [1]. In contrast, comparators like neurosporene (N=9) or lycopene (N=11) successfully quench these states. This establishes zeta-carotene as the critical non-quenching baseline for defining the N≥9 conjugation threshold required for photoprotection.

Evidence DimensionBacteriochlorophyll (BChl) triplet state quenching and complex stability
Target Compound Datazeta-Carotene (N=7): Fails to quench, >50% LH2 complex absorbance loss
Comparator Or BaselineNeurosporene (N=9) / Lycopene (N=11): Complete quenching, stable complex
Quantified DifferenceAbsolute loss of photoprotective quenching capability below N=9 threshold
ConditionsIsolated bacterial LH2 complexes under 800 nm excitation

Essential for researchers engineering artificial photosynthetic systems who require a structurally compatible but non-quenching baseline pigment to isolate triplet-triplet annihilation dynamics.

¹O₂ Quenching Rate
Head-to-head
kQ = (3.6 ± 0.9) × 10⁷ M⁻¹s⁻¹ (zeta-carotene) vs phytofluene: (2.1 ± 0.2) × 10⁸ M⁻¹s⁻¹; lycopene: ~10¹⁰ M⁻¹s⁻¹.
Defines intermediate photochemical role
Dark conditions, hexafluorobenzene; assay context

Chromatographic Resolution: Stationary Phase Selectivity

Accurate quantification of zeta-carotene in biological matrices requires C30 (triacontyl) HPLC stationary phases to achieve baseline resolution from co-eluting isomers such as 9-cis-beta-carotene [1]. Standard C18 columns lack the necessary shape selectivity to differentiate the subtle structural differences of the acyclic N=7 chain from cyclic analogs.

Evidence DimensionChromatographic baseline resolution
Target Compound DataResolved on C30 stationary phase (methanol/MTBE gradient)
Comparator Or BaselineStandard C18 stationary phase
Quantified DifferenceBaseline resolution (C30) vs. Co-elution (C18)
ConditionsReverse-phase HPLC of complex biological extracts

Dictates analytical column procurement and method development protocols for accurate quantification of pathway intermediates.

Pathway Specificity
Class-level
Intermediate between phytofluene and neurosporene; substrate for zeta-carotene desaturase (ZDS). Accumulation indicates ZDS inhibition or mutation.
Supports metabolic pathway monitoring
HPLC accumulation in mutant/engineered strains

Spectroscopic Differentiation: UV-Vis Absorption Maxima

zeta-Carotene exhibits a distinct absorption maximum (λmax) at approximately 400 nm (with fine structure peaks at 379, 400, and 426 nm in petroleum ether) [1]. This represents a ~100 nm blue-shift compared to the downstream product lycopene (λmax ~505 nm) and a ~114 nm red-shift compared to the upstream precursor phytoene (λmax ~286 nm).

Evidence DimensionUV-Vis Absorption Maximum (λmax)
Target Compound Datazeta-Carotene: ~400 nm
Comparator Or BaselineLycopene: ~505 nm; Phytoene: ~286 nm
Quantified Difference~100 nm blue-shift vs lycopene; ~114 nm red-shift vs phytoene
ConditionsSpectrophotometric analysis in organic solvents (e.g., petroleum ether/hexane)

Allows unambiguous optical tracking of pathway progression without overlapping signals from precursors or end-products, simplifying assay readouts.

Formulation Context
Context-dependent
Included in patented combination with phytoene and phytofluene for skin barrier improvement research (US Patent Application 20240115517 A1).
Supports skin barrier endpoint studies
Topical formulation research context; qualitative claim

In Vitro ZDS Enzyme Kinetics and Inhibitor Screening

Procurement of pure zeta-carotene is required to establish baseline zeta-carotene desaturase (ZDS) activity. It is the mandatory substrate used to screen for novel bleaching herbicides that target this specific desaturation step in agricultural research [1].

Baseline Controls in Artificial Photosynthesis and Photophysics

Due to its N=7 conjugation length, zeta-carotene is used as a structurally integrated but non-quenching pigment in engineered light-harvesting complexes. This allows researchers to isolate and study triplet-triplet annihilation and exciton dynamics without the photoprotective interference seen in longer-chain carotenoids [2].

Analytical Method Development for Carotenoid Profiling

Utilized as an absolute retention time and spectral standard for C30 HPLC method validation. This ensures accurate quantification of pathway intermediates in agricultural mutants and complex biological matrices where standard C18 columns fail to resolve acyclic from cyclic isomers [3].

Application Fit

Application
Selection Property
Validation Focus
Metabolic Engineering Research
Biosynthetic pathway specificity
ZDS enzyme activity verification
Photobiology Studies
Singlet oxygen quenching profile
Photoprotection mechanism research
Dermal Formulation Research
Compositional synergy context
Skin barrier endpoint studies
Food & Natural Product Authentication
UV-Vis spectral identification
Carotenoid profiling analysis

Physical Description

Solid

XLogP3

15.5

Melting Point

42-46°C

Wikipedia

All-trans-zeta-carotene
Zeta-carotene

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]

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